![molecular formula C14H18N2O3 B6617299 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid CAS No. 1506651-96-2](/img/structure/B6617299.png)
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid (2-CMA) is an organic compound derived from indole-3-acetic acid (IAA). It is a structural analogue of IAA, and is used in scientific research to study the effects of auxin on plant growth and development. 2-CMA is a synthetic auxin, and is a powerful plant hormone that is involved in many physiological processes. It has been used in a wide range of experiments, including those related to cell division and tissue differentiation.
Aplicaciones Científicas De Investigación
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been used extensively in scientific research, particularly in the study of plant hormones. It has been used to study the effects of auxin on plant growth and development, as well as the effects of auxin on cell division and tissue differentiation. It has also been used to study the effects of auxin on root development and the regulation of root growth. In addition, this compound has been used to study the effects of auxin on the induction of ethylene production in plants.
Mecanismo De Acción
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid acts as an auxin agonist, meaning that it binds to auxin receptors and activates them. This activates a series of biochemical and physiological responses, which ultimately lead to the observed effects of auxin on plant growth and development.
Biochemical and Physiological Effects
This compound has been shown to have a number of effects on plant growth and development. It has been shown to increase cell division, promote root growth, and induce ethylene production. In addition, it has been shown to increase the levels of certain plant hormones, such as indole-3-acetic acid (IAA) and gibberellic acid (GA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid in lab experiments is that it is a synthetic auxin and is not subject to the same variability as natural auxins. This makes it easier to control the concentrations and effects of the auxin in experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not as potent as natural auxins, so it may not produce the desired effects in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid. These include further research into the effects of this compound on plant growth and development, as well as research into its potential uses in agriculture and biotechnology. Additionally, research into the effects of this compound on the induction of ethylene production in plants could lead to the development of new methods for controlling plant growth. Finally, research into the effects of this compound on other plant hormones could lead to a better understanding of the role of auxins in plant physiology.
Métodos De Síntesis
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid is synthesized from IAA using a method known as oxidation-reduction. The process involves the conversion of IAA to this compound through the use of an oxidizing agent such as sodium hypochlorite. This reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a white solid that is soluble in water.
Propiedades
IUPAC Name |
2-[1-(3-amino-2-methyl-3-oxopropyl)-2,3-dihydroindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(14(15)19)7-16-8-10(6-13(17)18)11-4-2-3-5-12(11)16/h2-5,9-10H,6-8H2,1H3,(H2,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUAFMOJLGXWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(C2=CC=CC=C21)CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

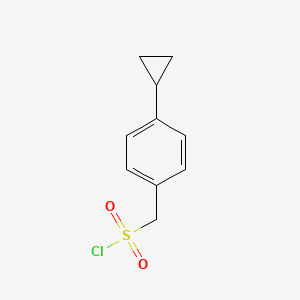
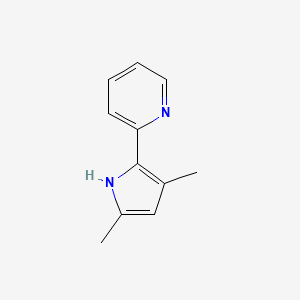
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)

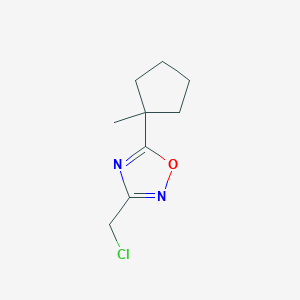
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)




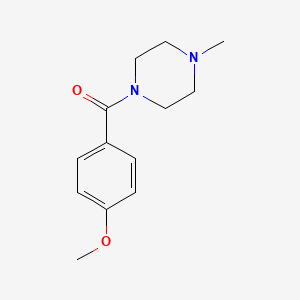
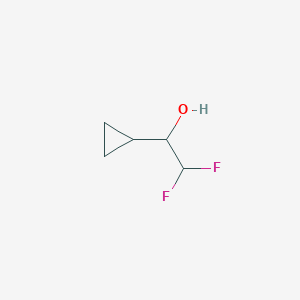

![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)